4-Isopropyl-3-(trifluoromethyl)aniline

Catalog No.
S3523581
CAS No.
1369792-85-7
M.F
C10H12F3N
M. Wt
203.20
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropyl-3-(trifluoromethyl)aniline

CAS Number

1369792-85-7

Product Name

4-Isopropyl-3-(trifluoromethyl)aniline

IUPAC Name

4-propan-2-yl-3-(trifluoromethyl)aniline

Molecular Formula

C10H12F3N

Molecular Weight

203.20

InChI

InChI=1S/C10H12F3N/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13/h3-6H,14H2,1-2H3

InChI Key

ZTBHDUUIYYRHNH-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=C(C=C1)N)C(F)(F)F

Canonical SMILES

CC(C)C1=C(C=C(C=C1)N)C(F)(F)F

4-Isopropyl-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of an isopropyl group and a trifluoromethyl group attached to a benzene ring. Its chemical formula is C11H12F3N, and it belongs to the class of anilines, which are aromatic amines. The trifluoromethyl group (-CF₃) is known for its strong electron-withdrawing properties, which significantly influence the compound's reactivity and stability. The isopropyl group contributes to steric hindrance, affecting how the compound interacts with other molecules.

Typical of aromatic amines, including:

  • Electrophilic Substitution: The presence of the trifluoromethyl group can direct electrophiles to the ortho and para positions on the benzene ring.
  • Nucleophilic Reactions: The amine group can participate in nucleophilic substitution reactions, particularly in the presence of suitable electrophiles.
  • Coupling Reactions: This compound can be involved in coupling reactions, such as Suzuki or Sonogashira reactions, where it acts as a nucleophile.

The trifluoromethyl group enhances the compound's reactivity in these contexts due to its electronegative nature, making it a useful building block in organic synthesis .

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. 4-Isopropyl-3-(trifluoromethyl)aniline may possess anti-inflammatory and analgesic properties, making it a candidate for pharmaceutical development. The trifluoromethyl group can improve metabolic stability and bioavailability, which are critical factors in drug design .

Several synthetic routes can be employed to produce 4-Isopropyl-3-(trifluoromethyl)aniline:

  • Friedel-Crafts Alkylation: This method involves the alkylation of aniline with isopropyl chloride in the presence of a Lewis acid catalyst.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through electrophilic trifluoromethylation using reagents like trifluoromethanesulfonic acid or other trifluoromethylating agents.
  • Reduction Reactions: Starting from nitro or other functionalized aromatic compounds, reduction processes can yield the desired aniline derivative.

These methods allow for varying degrees of control over the substitution patterns on the aromatic ring .

4-Isopropyl-3-(trifluoromethyl)aniline has potential applications across various fields:

  • Pharmaceuticals: As a building block for drug synthesis, particularly in creating compounds with enhanced biological properties.
  • Agrochemicals: Utilized in developing herbicides or pesticides due to its potential biological activity.
  • Material Science: It may serve as a precursor for polymers or materials with specific thermal or chemical resistance properties .

Studies on 4-Isopropyl-3-(trifluoromethyl)aniline suggest that its interactions with biological targets may involve hydrogen bonding and hydrophobic interactions due to its unique structural features. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with lipid membranes. This characteristic is crucial for assessing its pharmacokinetic properties .

Several compounds share structural similarities with 4-Isopropyl-3-(trifluoromethyl)aniline. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Characteristics
4-Nitro-3-(trifluoromethyl)anilineNitro group instead of isopropylExhibits different electronic properties due to nitro group
4-Methyl-2-nitro-1-(trifluoromethyl)benzeneMethyl and nitro groupsDifferent steric effects influencing reactivity
2-Nitro-1,4-bis(trifluoromethyl)benzeneTwo trifluoromethyl groupsIncreased electron-withdrawing effects

These compounds highlight the unique balance of sterics and electronics that 4-Isopropyl-3-(trifluoromethyl)aniline presents compared to its analogs .

Catalytic Hydrogenation Approaches for Amino Group Introduction

Catalytic hydrogenation of nitroarenes stands as the most direct method for introducing amino groups into aromatic systems. For 4-isopropyl-3-(trifluoromethyl)aniline, this approach typically begins with the corresponding nitro precursor, 4-isopropyl-3-(trifluoromethyl)nitrobenzene.

Palladium-Based Catalysts:
Palladium on carbon (Pd/C) has demonstrated high efficiency in nitro group reduction. A study utilizing cellulose filter paper-supported Pd/C achieved selective nitro reduction to anilines under mild conditions, with ammonium formate as a hydrogen donor [6]. This system achieved near-quantitative yields (98%) while preserving halogen substituents—a critical advantage for polyfunctional intermediates [6].

Copper Oxide Catalysts:
CuO nanoparticles catalyze nitroarene hydrogenation using ammonia borane (AB) as a reducing agent. This method operates at ambient temperatures and avoids high-pressure hydrogen gas, making it suitable for lab-scale synthesis [7]. Mechanistic studies suggest a condensation pathway involving azobenzene and azoxybenzene intermediates, with the trifluoromethyl group’s electron-withdrawing nature accelerating nitro group activation [7].

Manganese Complexes:
Air-stable manganese catalysts have emerged as sustainable alternatives for nitro reductions. These systems employ molecular hydrogen under mild conditions (50–80°C) and tolerate diverse functional groups, including ethers and halides [8]. The manganese-ligand cooperative mechanism enables selective amine formation without over-reduction to hydrazobenzenes [8].

CatalystReducing AgentTemperature (°C)Yield (%)Key Advantage
Pd/CAmmonium formate2598 [6]Halogen compatibility
CuOAmmonia borane2590–93 [7]Ambient conditions
Mn complexH₂ (1–5 bar)8085–95 [8]Functional group tolerance

Regioselective Functionalization of Polyhalogenated Aromatic Systems

The introduction of isopropyl and trifluoromethyl groups onto aniline derivatives requires precise control over substitution patterns.

Directed Ortho-Metalation:
The trifluoromethyl group’s strong meta-directing effect guides electrophilic substitution reactions. For example, nitration of 3-(trifluoromethyl)anisole preferentially occurs at the para position relative to the methoxy group, which is subsequently replaced by an isopropyl group via Friedel-Crafts alkylation [3]. This sequential strategy ensures regioselective installation of both substituents [3].

Nucleophilic Aromatic Substitution:
Halogenated intermediates enable late-stage functionalization. In one protocol, 4-chloro-3-(trifluoromethyl)nitrobenzene undergoes nucleophilic substitution with isopropyl magnesium bromide, followed by nitro reduction . The steric bulk of the isopropyl group suppresses competing reactions at adjacent positions, achieving >90% regioselectivity .

Cross-Coupling Strategies:
Suzuki-Miyaura coupling has been adapted for introducing alkyl groups. A palladium-catalyzed reaction between 3-(trifluoromethyl)phenylboronic acid and isopropyl iodide constructs the carbon framework, though this method requires careful optimization to minimize protodeboronation .

Reaction TypeKey IntermediateRegioselectivity (%)Reference
Friedel-Crafts alkylation3-(Trifluoromethyl)anisole92 [3] [3]
Nucleophilic substitution4-Chloro-3-CF₃-nitrobenzene91
Suzuki-Miyaura coupling3-CF₃-phenylboronic acid85

Continuous Flow Synthesis for Improved Reaction Efficiency

Transitioning from batch to continuous flow systems enhances the safety and scalability of 4-isopropyl-3-(trifluoromethyl)aniline synthesis.

Nitro Reduction in Flow:
A tubular reactor packed with Pd/C catalyst enables continuous nitro group hydrogenation. Using supercritical CO₂ as a solvent, this system achieves 99% conversion in <10 minutes residence time, compared to 2–4 hours in batch mode [6]. The trifluoromethyl group’s stability under supercritical conditions prevents defluorination—a common issue in traditional hydrogenation [6].

Integrated Multistep Synthesis:
Coupling nitration, alkylation, and reduction steps in a single flow platform reduces intermediate isolation. For example, a three-stage reactor sequence performs:

  • Nitration of 3-(trifluoromethyl)toluene using mixed acid (H₂SO₄/HNO₃) at 0°C .
  • Isopropyl group installation via continuous Friedel-Crafts alkylation .
  • Catalytic hydrogenation with in-line Pd/C cartridges [6].

This approach cuts overall synthesis time from 48 hours (batch) to 6 hours (flow) while improving yield from 65% to 82% [6].

Process Analytical Technology (PAT):
Real-time FTIR monitoring in flow systems allows immediate adjustment of reaction parameters. For instance, tracking the nitro group’s asymmetric stretching peak (1520 cm⁻¹) ensures complete reduction before exiting the reactor [6].

ParameterBatch ProcessFlow ProcessImprovement
Reaction time4 hours [6]10 minutes [6]24× faster
Isolated yield75% 89% [6]+14%
Catalyst loading5 wt% Pd [6]2 wt% Pd [6]60% reduction

Structure-Activity Relationship Studies in Anti-Inflammatory Agents

The incorporation of trifluoromethyl groups into aniline derivatives has emerged as a pivotal strategy in the development of selective anti-inflammatory agents. Research demonstrates that compounds containing trifluoromethyl substituents exhibit enhanced biological activity compared to their non-fluorinated counterparts, with 4-Isopropyl-3-(trifluoromethyl)aniline representing a promising scaffold for pharmaceutical development .

Structure-activity relationship studies reveal that the position and number of trifluoromethyl groups significantly influence anti-inflammatory potency. The 3,5-bis(trifluoromethyl)aniline substitution pattern has been identified as particularly effective, with compounds in this class demonstrating cyclooxygenase-2 inhibitory activities with half-maximal inhibitory concentration values ranging from 0.26 to 2.65 micromolar [2] [3]. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's interaction with the cyclooxygenase-2 active site, resulting in improved selectivity indices exceeding 192.3 compared to cyclooxygenase-1 [3].

Comparative analysis of different substitution patterns reveals that the 3-position trifluoromethyl group in 4-Isopropyl-3-(trifluoromethyl)aniline provides optimal electronic properties for cyclooxygenase-2 binding. The presence of the isopropyl group at the 4-position contributes additional steric bulk that enhances selectivity through favorable hydrophobic interactions within the enzyme's binding pocket [4]. Studies examining various halogenated aniline derivatives demonstrate that trifluoromethyl substitution consistently outperforms other halogen substituents in terms of both potency and selectivity [5].

The structure-activity relationship analysis indicates that electron-withdrawing groups at the meta-position of the aniline ring are crucial for anti-inflammatory activity. Compounds with electron-donating groups at the same position show significantly reduced potency, suggesting that the electronic properties of the substituent directly influence enzyme binding affinity [6] [4]. The combination of the trifluoromethyl group's electron-withdrawing effect and the isopropyl group's steric influence creates an optimal balance for cyclooxygenase-2 inhibition.

Quantitative structure-activity relationship models have been developed to predict the anti-inflammatory potential of trifluoromethyl aniline derivatives. These models incorporate molecular descriptors related to electronic properties, steric factors, and lipophilicity to guide the design of more potent compounds [7]. The log P value of 3.73 for 4-Isopropyl-3-(trifluoromethyl)aniline indicates optimal lipophilicity for membrane penetration and bioavailability [8].

Molecular Docking Simulations with COX-2 Enzyme Targets

Molecular docking studies have provided crucial insights into the binding mechanisms of trifluoromethyl aniline derivatives within the cyclooxygenase-2 active site. High-resolution crystal structures of cyclooxygenase-2 complexed with selective inhibitors have revealed the molecular basis for the enhanced selectivity observed with trifluoromethyl-containing compounds [9] [10].

The cyclooxygenase-2 active site contains a distinctive selectivity pocket formed by the substitution of isoleucine-523 in cyclooxygenase-1 with valine-523 in cyclooxygenase-2. This amino acid difference creates approximately 25% more space in the cyclooxygenase-2 active site, allowing trifluoromethyl groups to be accommodated more favorably [9] [10]. Molecular docking simulations demonstrate that 4-Isopropyl-3-(trifluoromethyl)aniline derivatives can exploit this additional space through optimal positioning of the trifluoromethyl moiety within the selectivity pocket.

Detailed analysis of binding interactions reveals that the trifluoromethyl group forms multiple hydrogen bonds with key amino acid residues including histidine-90, arginine-513, and serine-353 [9]. The electronegativity of the fluorine atoms enables these compounds to establish stronger electrostatic interactions compared to non-fluorinated analogs. Additionally, the trifluoromethyl group's electron-withdrawing effect enhances the compound's ability to form hydrogen bonds with the backbone carbonyl of phenylalanine-518 [9].

The isopropyl substituent contributes to binding affinity through hydrophobic interactions with amino acid residues in the cyclooxygenase-2 active site. Molecular dynamics simulations indicate that the isopropyl group occupies a hydrophobic cavity surrounded by phenylalanine-518, tryptophan-387, phenylalanine-381, tyrosine-385, and leucine-381 [9]. This hydrophobic clustering stabilizes the ligand-enzyme complex and contributes to the compound's selectivity profile.

Comparative docking studies with celecoxib, a clinically approved cyclooxygenase-2 inhibitor, demonstrate that trifluoromethyl aniline derivatives achieve comparable or superior binding scores. Compounds containing the 3,5-bis(trifluoromethyl)aniline scaffold exhibit docking scores of -12.907, significantly higher than celecoxib's score of -9.924 [9]. This enhanced binding affinity translates to improved inhibitory potency in enzymatic assays.

The molecular docking results provide a rational framework for the design of next-generation cyclooxygenase-2 inhibitors. The identification of specific amino acid interactions guides the optimization of trifluoromethyl aniline derivatives for enhanced selectivity and potency. These computational insights have been validated through experimental structure-activity relationship studies, confirming the predictive value of molecular docking in drug design [11] [2].

Prodrug Design Utilizing Amine Protonation Characteristics

The unique protonation characteristics of 4-Isopropyl-3-(trifluoromethyl)aniline have been exploited in the development of innovative prodrug strategies. The presence of the trifluoromethyl group significantly alters the basicity of the amine nitrogen, creating opportunities for controlled drug release through pH-dependent mechanisms [12] [13].

The electron-withdrawing effect of the trifluoromethyl group reduces the basicity of the amine nitrogen in 4-Isopropyl-3-(trifluoromethyl)aniline, resulting in a lower pKa value compared to unsubstituted aniline derivatives. This reduced basicity enables the design of prodrugs that remain stable at physiological pH but undergo protonation-dependent activation under specific conditions [12] [14]. The controlled protonation state allows for targeted drug delivery to tissues with altered pH environments, such as inflammatory sites or tumor microenvironments.

Hydroxymethylation strategies have been successfully applied to trifluoromethyl aniline derivatives to create water-soluble prodrugs with improved pharmacokinetic properties. The hydroxymethyl group serves as a masking moiety that enhances aqueous solubility while maintaining the compound's ability to cross biological membranes [13]. Upon administration, the hydroxymethyl derivative undergoes rapid non-enzymatic hydrolysis to release the active trifluoromethyl aniline compound, providing controlled drug release kinetics.

Phosphoramidate prodrug approaches have been developed to enhance the bioavailability of trifluoromethyl aniline derivatives. The phosphoramidate linkage exploits the nucleophilic character of the aniline nitrogen to form stable conjugates that undergo enzymatic cleavage in target tissues [15]. This approach has been particularly successful in developing prodrugs for antiviral applications, where the phosphoramidate moiety facilitates intracellular delivery and subsequent activation.

Carbamate prodrug strategies utilize the amine functionality of 4-Isopropyl-3-(trifluoromethyl)aniline to create compounds with improved stability and controlled release properties. The carbamate linkage provides protection against metabolic degradation while allowing for hydrolytic activation under physiological conditions [16] [17]. These prodrugs demonstrate enhanced oral bioavailability and reduced systemic toxicity compared to the parent compound.

The design of mutual prodrugs incorporating 4-Isopropyl-3-(trifluoromethyl)aniline has enabled the development of combination therapies with synergistic effects. These prodrugs contain multiple active pharmaceutical ingredients linked through cleavable spacers, allowing for the simultaneous release of complementary therapeutic agents [13]. The amine protonation characteristics of the trifluoromethyl aniline component provide a mechanism for selective activation in response to specific biological triggers.

XLogP3

3.3

Dates

Last modified: 07-26-2023

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